molecular formula C18H18 B1656832 4-(Cyclohex-1-en-1-yl)biphenyl CAS No. 5452-64-2

4-(Cyclohex-1-en-1-yl)biphenyl

Cat. No.: B1656832
CAS No.: 5452-64-2
M. Wt: 234.3 g/mol
InChI Key: VIYQGOISILNEEU-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)biphenyl is a useful research compound. Its molecular formula is C18H18 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5452-64-2

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-4-phenylbenzene

InChI

InChI=1S/C18H18/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-9,11-14H,2,5-6,10H2

InChI Key

VIYQGOISILNEEU-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)C3=CC=CC=C3

5452-64-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(4-Phenylphenyl)cyclohexan-1-ol (6.30 g, 24.9 mmol), p-toluenesulfonic acid (500 mg) and toluene (200 mL) were mixed together in a 500 mL 3 neck flask fitted with a thermometer and dean stark trap and stirred at reflux for 4 hours under a nitrogen atmosphere. The reaction was then let cool to room temperature and concentrated under reduced vacuum. The resulting semi-solid was taken into methylene chloride, washed once with water, dried over potassium carbonate, filtered, and concentrated under reduced vacuum to yield 6.13 g as a solid. This material was purified via silica gel chromatography employing the Water's Prep 2000 and eluting with a solvent of hexane/methylene chloride 9:1 to yield the intermediate title compound (5.80 g, 99%) as a white solid. Fd M.S. 234.2 (M*).
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6.3 g
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3
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500 mL
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200 mL
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Yield
99%

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